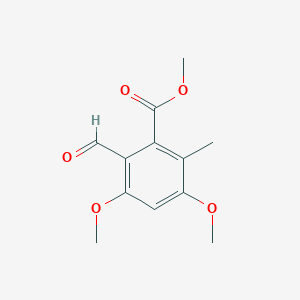
2-Formyl-3,5-dimethoxy-6-methylbenzoic acid methyl ester
Cat. No. B8336056
M. Wt: 238.24 g/mol
InChI Key: MCBJBUFPVRRHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05594135
Procedure details


To a solution of 340 ml of N,N-dimethylformamide in 11 of dichloromethane methane were added slowly 404 ml of phosphoryl chloride. The solution was stirred for 1.5 h at room temperature, and then, a solution of 618 g of 3,5-dimethoxy-2-methylbenzoic acid methyl ester in 200 ml of dichloromethane was added within 10 min. The mixture was heated for 72 h at reflux temperature. After cooling, the mixture was slowly poured into 3 l of ice-water and subsequently extracted with 3.6 1 of dichloromethane. The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water. The organic layer was dried over sodium sulfate and the solvent was evaporated in vacuo. The solid residue was triturated in 3 l of ethyl acetate at 60° C., and after cooling, 1.5 l of hexane were added. The solid was isolated by filtration to yield 646 g of 2-formyl-3,5-dimethoxy-6-methylbenzoic acid methyl ester, m.p. 164°-165° C.

Name
dichloromethane methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].C.ClCCl.P(Cl)(Cl)(Cl)=O.[CH3:15][O:16][C:17](=[O:29])[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[C:19]=1[CH3:28]>ClCCl>[CH3:15][O:16][C:17](=[O:29])[C:18]1[C:19]([CH3:28])=[C:20]([O:26][CH3:27])[CH:21]=[C:22]([O:24][CH3:25])[C:23]=1[CH:3]=[O:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
340 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
dichloromethane methane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C.ClCCl
|
|
Name
|
|
|
Quantity
|
404 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
618 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C(=CC(=C1)OC)OC)C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1.5 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated for 72 h
|
|
Duration
|
72 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subsequently extracted with 3.6 1 of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 2 l of saturated sodium carbonate solution and twice with 2 l of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was triturated in 3 l of ethyl acetate at 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.5 l of hexane were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C(=CC(=C1C)OC)OC)C=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 646 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
